molecular formula C7H11N3O B3352818 Propan-2-yl 1H-imidazole-1-carboximidate CAS No. 510710-98-2

Propan-2-yl 1H-imidazole-1-carboximidate

Cat. No.: B3352818
CAS No.: 510710-98-2
M. Wt: 153.18 g/mol
InChI Key: SLMZHLDJSFANCZ-UHFFFAOYSA-N
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Description

Propan-2-yl 1H-imidazole-1-carboximidate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1H-imidazole-1-carboximidate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse reaction conditions. Some well-known methods for the synthesis of substituted imidazoles include the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1H-imidazole-1-carboximidate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being conducted .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

Propan-2-yl 1H-imidazole-1-carboximidate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors and anticancer agents.

    Industry: It is used in the development of functional materials and catalysts

Mechanism of Action

The mechanism of action of Propan-2-yl 1H-imidazole-1-carboximidate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other imidazole derivatives such as:

  • 1H-imidazole-4-carboxamide
  • 1H-imidazole-2-carboxaldehyde
  • 1H-imidazole-5-carboxylic acid

Uniqueness

Propan-2-yl 1H-imidazole-1-carboximidate is unique due to its specific structure, which allows for distinct interactions with molecular targets.

Properties

IUPAC Name

propan-2-yl imidazole-1-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6(2)11-7(8)10-4-3-9-5-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMZHLDJSFANCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476137
Record name Propan-2-yl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510710-98-2
Record name Propan-2-yl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propan-2-yl 1H-imidazole-1-carboximidate
Reactant of Route 2
Propan-2-yl 1H-imidazole-1-carboximidate
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Propan-2-yl 1H-imidazole-1-carboximidate
Reactant of Route 4
Propan-2-yl 1H-imidazole-1-carboximidate
Reactant of Route 5
Propan-2-yl 1H-imidazole-1-carboximidate

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